molecular formula C16H22N4OS B2704211 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034598-03-1

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2704211
CAS RN: 2034598-03-1
M. Wt: 318.44
InChI Key: NWVWLBPXKZPSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Antimicrobial Screening

A series of novel compounds, including those with structures related to the azetidinone and pyrazole moieties, have been synthesized. These compounds have been screened for antimicrobial activities, with some showing excellent antibacterial and antifungal properties. This underscores the potential of such compounds in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Antioxidant Activity Evaluation

Derivatives designed by pairing heterocycles with thiophene have shown significant antioxidant activities. This includes the evaluation against ABTS radicals, with some candidates displaying higher antioxidant activity than ascorbic acid. Such findings are promising for medicinal chemistry, especially in the search for superior antioxidant compounds (Aziz et al., 2021).

Novel Transformations in Thiophene Synthesis

Research into novel transformations of amino and carbonyl/nitrile groups within thiophenes has led to the synthesis of new thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines. These transformations expand the toolkit available for synthesizing complex heterocyclic structures, potentially useful in various pharmaceutical applications (Pokhodylo et al., 2010).

Synthesis and Biological Evaluation of Azetidinones

Azetidinones derived from isonicotinyl hydrazone have been synthesized and evaluated for their potential antidepressant and nootropic activities. This highlights the role of the azetidinone skeleton in central nervous system (CNS) active agents and opens avenues for developing new therapeutic agents (Thomas et al., 2016).

Green Synthesis Approaches

Adoption of 1,3-dipolar cycloaddition methodology for synthesizing thiophenyl pyrazoles and isoxazoles represents a green chemistry approach to heterocyclic synthesis. This method not only emphasizes the importance of eco-friendly synthetic routes but also highlights the antimicrobial potential of the synthesized compounds (Sowmya et al., 2018).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11-15(12(2)19(3)18-11)16(21)17-9-14(20-6-4-7-20)13-5-8-22-10-13/h5,8,10,14H,4,6-7,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVWLBPXKZPSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

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